molecular formula C11H20ClNO2 B13506932 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B13506932
M. Wt: 233.73 g/mol
InChI Key: NJUVLVYVBNFXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H21NO2·HCl. It is a derivative of cyclobutane and is characterized by the presence of a cyclohexylamino group attached to the cyclobutane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.

    Reduction: Formation of cyclobutylamines or cyclobutanols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Aminocyclobutanecarboxylic acid: A related compound with similar structural features but lacking the cyclohexylamino group.

    Cyclobutanecarboxylic acid: A simpler derivative of cyclobutane used in various chemical reactions.

    Cyclobutylamine: Another related compound with an amino group attached to the cyclobutane ring.

Uniqueness: 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclobutane derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

1-(cyclohexylamino)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c13-10(14)11(7-4-8-11)12-9-5-2-1-3-6-9;/h9,12H,1-8H2,(H,13,14);1H

InChI Key

NJUVLVYVBNFXOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2(CCC2)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.